![molecular formula C23H26N2O5 B5158382 (E)-2-cyano-3-[3-ethoxy-4-[2-[2-(4-methylphenoxy)ethoxy]ethoxy]phenyl]prop-2-enamide](/img/structure/B5158382.png)
(E)-2-cyano-3-[3-ethoxy-4-[2-[2-(4-methylphenoxy)ethoxy]ethoxy]phenyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-cyano-3-[3-ethoxy-4-[2-[2-(4-methylphenoxy)ethoxy]ethoxy]phenyl]prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a cyano group, an ethoxy group, and a phenyl ring substituted with multiple ethoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-3-[3-ethoxy-4-[2-[2-(4-methylphenoxy)ethoxy]ethoxy]phenyl]prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the core phenyl ring, followed by the introduction of the ethoxy groups through etherification reactions. The cyano group is then introduced via a nucleophilic substitution reaction, and the final step involves the formation of the prop-2-enamide moiety through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to accelerate reaction rates, as well as the implementation of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-cyano-3-[3-ethoxy-4-[2-[2-(4-methylphenoxy)ethoxy]ethoxy]phenyl]prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could result in a variety of substituted derivatives, depending on the nucleophile or electrophile employed.
Aplicaciones Científicas De Investigación
(E)-2-cyano-3-[3-ethoxy-4-[2-[2-(4-methylphenoxy)ethoxy]ethoxy]phenyl]prop-2-enamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may have potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules.
Medicine: Research into its pharmacological properties could reveal potential therapeutic applications, such as in the development of new drugs.
Industry: The compound could be used in the production of specialty chemicals or as a component in advanced materials.
Mecanismo De Acción
The mechanism of action of (E)-2-cyano-3-[3-ethoxy-4-[2-[2-(4-methylphenoxy)ethoxy]ethoxy]phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (E)-2-cyano-3-[3-ethoxy-4-[2-[2-(4-methylphenoxy)ethoxy]ethoxy]phenyl]prop-2-enamide include other cyano-substituted phenyl derivatives and compounds with multiple ethoxy groups. Examples include:
Dichloroaniline: A compound with an aniline ring substituted with two chlorine atoms.
Caffeine: An alkaloid with a purine structure, known for its presence in tea and coffee.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and its potential for diverse applications. The presence of the cyano group, multiple ethoxy groups, and the phenyl ring provides a versatile platform for chemical modifications and functionalization, making it a valuable compound in various fields of research.
Propiedades
IUPAC Name |
(E)-2-cyano-3-[3-ethoxy-4-[2-[2-(4-methylphenoxy)ethoxy]ethoxy]phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-3-28-22-15-18(14-19(16-24)23(25)26)6-9-21(22)30-13-11-27-10-12-29-20-7-4-17(2)5-8-20/h4-9,14-15H,3,10-13H2,1-2H3,(H2,25,26)/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBLBBVNBIRZHM-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)N)OCCOCCOC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)N)OCCOCCOC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
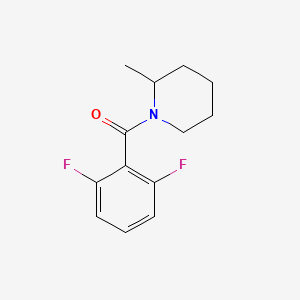
![N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B5158310.png)
![(4Z)-1-(3-chlorophenyl)-4-[(4-hydroxy-3-nitrophenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B5158316.png)
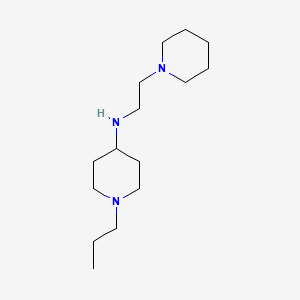
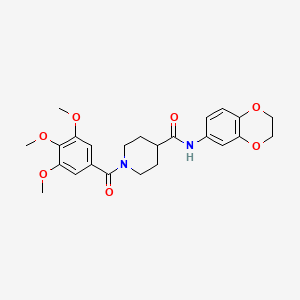
![ethyl 2-{[2-(3-bromophenoxy)propanoyl]amino}benzoate](/img/structure/B5158329.png)
![4-(4-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)phenol](/img/structure/B5158331.png)
![2-[2-(3-bromoanilino)-2-oxoethyl]sulfanyl-N-(3-chlorophenyl)acetamide](/img/structure/B5158337.png)
![2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-naphthalenesulfonate](/img/structure/B5158348.png)
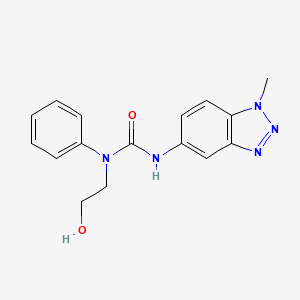
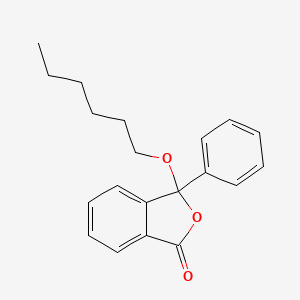
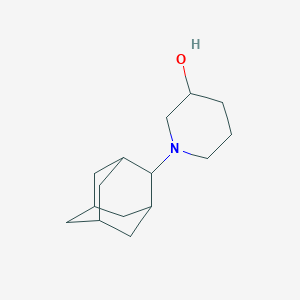
![3-{[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5158372.png)
![N-[(8-hydroxyquinolin-7-yl)-phenylmethyl]acetamide](/img/structure/B5158374.png)
